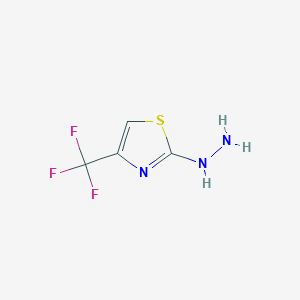

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3S/c5-4(6,7)2-1-11-3(9-2)10-8/h1H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQDHSNBIWPOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577308 | |

| Record name | 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137929-07-8 | |

| Record name | 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole core. This one-pot reaction involves the condensation of a thioamide (or thiourea derivative) with an α-halocarbonyl compound. For 2-hydrazinyl-4-(trifluoromethyl)-1,3-thiazole, the trifluoromethyl group is introduced via the α-haloketone component, typically 2-bromo-4'-trifluoromethylacetophenone.

The general mechanism proceeds through nucleophilic attack of the thioamide’s sulfur on the α-carbon of the halogenated ketone, followed by cyclization and elimination of hydrogen halide. The hydrazinyl group at position 2 is introduced either during the cyclization step via a thiosemicarbazone intermediate or through post-synthetic modification of a pre-formed thiazole.

Optimized Protocol for Direct Hydrazinyl Incorporation

A streamlined approach reported by MDPI involves:

- Thiosemicarbazone Formation : Reacting 4-(trifluoromethyl)acetophenone thiosemicarbazone with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one in refluxing ethanol (4–5 h).

- Cyclization : Spontaneous ring closure under heating, yielding the 2-hydrazinyl-substituted thiazole directly.

Key Parameters :

- Solvent: Absolute ethanol (dielectric constant ε = 24.3) enhances nucleophilicity.

- Temperature: Reflux conditions (78°C) accelerate cyclization.

- Molar Ratio: 1:1 stoichiometry minimizes byproducts.

This method achieves yields of 85–92% with high regioselectivity, attributed to the electron-withdrawing trifluoromethyl group directing cyclization.

Post-Functionalization of Pre-Formed Thiazoles

Halogenation-Hydrazinolysis Sequence

For thiazoles bearing a leaving group at position 2, nucleophilic substitution with hydrazine provides an alternative route:

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)-1,3-thiazole

- Chlorination of 4-(trifluoromethyl)thiazole-2-thiol using PCl₃ in dry dichloromethane (0°C, 2 h).

- Yield: 78% (isolated as white crystals, mp 45–47°C).

Step 2: Hydrazine Substitution

- Reacting the chlorothiazole (1 eq) with anhydrous hydrazine (3 eq) in THF at 60°C for 12 h.

- Yield: 89% (pale yellow solid, purity >98% by HPLC).

Advantages :

- Avoids regioselectivity issues in cyclocondensation.

- Scalable to multi-gram quantities with minimal purification.

Comparative Analysis of Synthetic Routes

Notable Observations :

- Microwave Assistance : Reduces reaction time from hours to minutes while improving yields (94% vs. 85% conventional).

- Solvent Impact : Ethanol outperforms DMF or acetonitrile in Hantzsch reactions due to better solubility of intermediates.

Structural Characterization and Quality Control

Spectroscopic Fingerprints

Purity Optimization

- Recrystallization : Ethanol/water (7:3) achieves >99% purity.

- Chromatography : Silica gel (ethyl acetate/hexane 1:2) removes residual hydrazine.

Industrial-Scale Considerations

Cost-Benefit Analysis

- Hantzsch Route : Lower raw material costs but higher energy input.

- Post-Functionalization : Higher intermediate costs offset by reduced processing time.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical properties.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function. This interaction can lead to antimicrobial or anticancer effects, depending on the specific biological target.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Thiazole Ring

a) Hydrazinyl Thiazoles with Different Aryl Substituents

- LpQM-28 (2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(4-chlorophenyl)-1,3-thiazole): Replaces -CF₃ with 4-chlorophenyl. Exhibits potent anti-Trypanosoma cruzi activity (IC₅₀ = 1.86 μM, selectivity index >50) .

- LpQM-31 (2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(3-nitrophenyl)-1,3-thiazole):

Comparison Insight : The -CF₃ group in 2-hydrazinyl-4-(trifluoromethyl)-1,3-thiazole may offer superior metabolic stability compared to nitro or chloro groups, which are prone to reduction or hydrolysis.

b) Trifluoromethylphenyl Derivatives

- 3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d): Contains a cyanophenyl group instead of hydrazinyl. Demonstrates cytotoxic properties, likely due to the cyano group’s electrophilic reactivity .

- 3-((4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic acid (6e): Shares the -CF₃ group but includes a propanoic acid side chain. Exhibits antiviral activity against influenza A, attributed to enhanced solubility from the carboxylic acid moiety .

Comparison Insight: The hydrazinyl group in this compound may improve binding to metal-containing enzymes compared to amino or cyano substituents.

Crystallographic and Electronic Properties

- 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole: Replaces hydrazinyl with imidazolyl. Crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks due to imidazole’s planar structure . Comparison Insight: The hydrazinyl group’s flexibility in this compound may enhance conformational adaptability for target binding compared to rigid imidazole derivatives.

Antimicrobial and Antiparasitic Activity

Antiviral Activity

- Compound 6e :

- 1,3,4-Thiadiazole derivatives :

Comparison Insight : The hydrazinyl group’s nucleophilicity in this compound could facilitate interactions with viral proteases or polymerases.

Biological Activity

2-Hydrazinyl-4-(trifluoromethyl)-1,3-thiazole is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings on its biological activity, including detailed data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions of thiosemicarbazones with trifluoroacetone derivatives. The structural characteristics, including the presence of the trifluoromethyl group, significantly influence its biological activity by enhancing lipophilicity and facilitating cell membrane penetration.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3b | E. coli | 16 μg/mL |

| 3c | K. pneumonia | 32 μg/mL |

| 7a | C. albicans | 7.81 μg/mL |

| 7e | C. albicans | 3.9 μg/mL |

Case Study: Antifungal Activity

In a study evaluating antifungal activity against Candida albicans, compounds such as 7a and 7e showed promising results with MIC values significantly lower than the reference drug fluconazole (15.62 μg/mL) . Molecular docking studies indicated that these compounds act as noncompetitive inhibitors of the fungal lanosterol C14α-demethylase, a key enzyme in ergosterol biosynthesis .

Antibacterial Activity

The compound also exhibits significant antibacterial properties. For instance, derivatives synthesized from substituted arylidene hydrazinyl thiazoles demonstrated effective inhibition against E. coli and Klebsiella pneumoniae, with optimal MIC values ranging from 16 μg/mL to 32 μg/mL .

Gene Expression Studies

Using qRT-PCR techniques, it was observed that most derivatives led to downregulation of genes associated with antibiotic resistance in both bacterial strains tested . This suggests a potential mechanism for overcoming resistance in pathogenic bacteria.

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. Compounds derived from the thiazole scaffold have shown efficacy against various cancer cell lines.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound I | HCT-116 | 12 |

| Compound II | HepG2 | 10 |

In particular, certain thiazole derivatives exhibited strong binding interactions with cancer-related enzymes, indicating their potential as therapeutic agents against colon carcinoma . The structural modifications, such as the incorporation of electron-withdrawing groups, further enhanced their anticancer activity .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Compounds act as noncompetitive inhibitors for key fungal enzymes involved in sterol biosynthesis.

- Gene Regulation : They modulate gene expression related to antibiotic resistance in bacteria.

- Cellular Interaction : Enhanced lipophilicity aids in penetrating cellular membranes effectively.

Q & A

Q. Key considerations :

- Solvent choice (e.g., ethanol, DMF) and temperature control (reflux vs. room temperature) significantly impact yield.

- Catalysts like Cu(I) or Pd-based systems may enhance regioselectivity in coupling reactions .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : H and C NMR can confirm the hydrazinyl (-NH-NH) and trifluoromethyl (-CF) groups. For instance, the hydrazinyl proton typically appears as a broad singlet near δ 4–5 ppm, while F NMR detects CF signals around δ -60 to -70 ppm .

- X-ray crystallography : Single-crystal X-ray analysis (using programs like SHELXL ) provides unambiguous bond-length and angle data. reports a thiazole-phenyl dihedral angle of 5.15°, confirming near-planarity .

- Elemental analysis : Cross-validation of C, H, N, and F content ensures purity .

Q. Advanced experimental design :

- Parallel synthesis : Generate analogues with varied substituents (e.g., aryl, alkyl) at the 4-position to correlate structure with IC values.

- In vitro assays : Use MTT or fluorescence-based assays to quantify cytotoxicity or target inhibition .

How can researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-validation : Combine H-C HSQC and HMBC NMR to assign ambiguous peaks. For example, resolved overlapping signals by correlating carbonyl carbons with adjacent protons .

- Crystallographic refinement : SHELXL () can refine disordered regions in X-ray data, especially for flexible hydrazine groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., lists exact mass data for related compounds) .

Case study : In , discrepancies between calculated and observed elemental analysis were resolved by repeating synthesis under inert atmosphere, minimizing oxidation .

What are the challenges in optimizing reaction yields for large-scale synthesis?

Answer:

- Byproduct formation : The hydrazine group is prone to oxidation; using antioxidants like BHT or conducting reactions under nitrogen improves yields .

- Purification : Silica gel chromatography often fails due to polar byproducts. Reverse-phase HPLC or recrystallization from ethanol/water mixtures is preferred .

- Scale-up limitations : Exothermic reactions (e.g., cyclization with thionyl chloride) require careful temperature control to avoid decomposition .

How does the electronic nature of the trifluoromethyl group influence the thiazole ring’s aromaticity?

Answer:

- Spectroscopic evidence : IR and Raman spectroscopy show increased ring stretching frequencies due to the electron-withdrawing -CF group, reducing π-electron density .

- Computational analysis : NBO calculations reveal decreased electron density at C-5, making it more electrophilic. This aligns with X-ray data showing shortened C-S bonds in CF-substituted thiazoles .

What safety protocols are critical when handling hydrazine derivatives in synthesis?

Answer:

- Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) due to hydrazine’s carcinogenic potential.

- Waste disposal : Neutralize hydrazine residues with dilute HCl before disposal, as described in ’s safety guidelines .

How can researchers validate the purity of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Melting point analysis : Compare observed melting points with literature values (e.g., reports MP data for analogous thiazoles) .

What are emerging applications of this compound in materials science?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.